MCC-134 Dual SUR Agonism and Antagonism
The CBTA derivative MCC-134 exhibits a unique pharmacological profile impossible to achieve with standard KATP channel openers. While pinacidil selectively activates the SUR2 receptor, MCC-134 is a dual-activity agent: it is a full agonist on the vascular smooth muscle-type SUR2B/Kir6.2 channel but an inverse agonist (antagonist) on the pancreatic-type SUR1/Kir6.2 channel [1]. This profile allows for tissue-specific modulation. Over ten types of KATP channel openers or blockers cannot reproduce this specific dual action [2].
| Evidence Dimension | SUR Subtype Selectivity Profile |
|---|---|
| Target Compound Data | Full agonist on SUR2B channel; Antagonist on SUR1 channel |
| Comparator Or Baseline | Pinacidil: Selective SUR2 activator; Diazoxide: SUR1 and weak SUR2B activator |
| Quantified Difference | MCC-134 uniquely combines SUR2B activation with SUR1 inhibition, a dual phenotype absent in pinacidil and diazoxide . |
| Conditions | Recombinant KATP channels (SUR/Kir6.2) heterologously expressed in human embryonic kidney (HEK) 293T cells; patch-clamp electrophysiology [1]. |
Why This Matters
Procuring CBTA is essential for synthesizing a chemical probe with a first-in-class, dual-action pharmacological mechanism that cannot be accessed using other commercially available building blocks.
- [1] Shindo, T., et al. (2000). MCC-134, a novel vascular relaxing agent, is an inverse agonist for the pancreatic-type ATP-sensitive K+ channel. Journal of Pharmacology and Experimental Therapeutics, 292(1), 131-135. View Source
- [2] Yunoki, T., Teramoto, N., & Ito, Y. (2003). Functional involvement of sulphonylurea receptor (SUR) type 1 and 2B in the activity of pig urethral ATP-sensitive K+ channels. British Journal of Pharmacology, 139(3), 652-660. View Source
